Anb-nos

Catalog No.
S518883
CAS No.
60117-35-3
M.F
C11H7N5O6
M. Wt
305.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anb-nos

CAS Number

60117-35-3

Product Name

Anb-nos

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-azido-2-nitrobenzoate

Molecular Formula

C11H7N5O6

Molecular Weight

305.2 g/mol

InChI

InChI=1S/C11H7N5O6/c12-14-13-6-1-2-8(16(20)21)7(5-6)11(19)22-15-9(17)3-4-10(15)18/h1-2,5H,3-4H2

InChI Key

FUOJEDZPVVDXHI-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)C2=C(C=CC(=C2)N=[N+]=[N-])[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

ANB-NOS, N-5-azido-2-nitrobenzoyloxysuccinimide, N-hydroxysuccinimidyl-5-azido-2-nitrobenzoate

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=C(C=CC(=C2)N=[N+]=[N-])[N+](=O)[O-]

Description

The exact mass of the compound Anb-nos is 305.0396 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • E3 Ligase Binder

    This portion of the PROTAC molecule recognizes and binds to a specific E3 ligase enzyme. E3 ligases are cellular enzymes that play a vital role in targeting proteins for degradation.

  • Target Protein Binder

    The other end of the PROTAC molecule, linked by Anb-nos, binds to the target protein that is desired for elimination.

By bringing the target protein in close proximity to the E3 ligase, Anb-nos facilitates the hijacking process. The E3 ligase then ubiquitylates the target protein, marking it for destruction by the proteasome, which is the cell's protein degradation machinery.

Anb-nos offers several advantages as a PROTAC linker:

  • Flexibility

    The alkyl/ether structure of Anb-nos provides a degree of flexibility, which can be crucial for achieving optimal binding between the target protein and the E3 ligase.

  • Cell Permeability

    The properties of Anb-nos allow it to pass through cell membranes, enabling the PROTAC to reach its target protein within the cell.

Source

Anb-nos, scientifically known as N-hydroxysuccinimidyl-5-azido-2-nitrobenzoate, is a heterobifunctional crosslinker used primarily in biochemical applications. Its chemical formula is C₁₁H₇N₅O₆, and it is recognized by the CAS number 60117-35-3. This compound appears as a yellow powder and has a melting point ranging from 131°C to 133°C. Anb-nos is notable for its dual reactive groups: an N-hydroxysuccinimide (NHS) ester that reacts with amines and a nitrophenyl azide that can be activated by ultraviolet light, making it particularly useful for protein crosslinking and labeling applications .

Anb-nos acts as a bridge between two protein molecules. The NHS ester reacts with a primary amine on one protein, forming an amide bond. Subsequently, UV light activation triggers the azide group to react with another protein's nucleophilic group, covalently linking the two proteins []. This technique allows researchers to study protein-protein interactions, investigate protein complex formation, and understand protein function in a controlled manner.

Anb-nos should be handled with care following standard laboratory safety protocols. It is considered a potential irritant and may cause harm upon ingestion, inhalation, or skin contact []. Here are some specific safety considerations:

  • Wear gloves, protective clothing, and eye protection when handling Anb-nos [].
  • Work in a well-ventilated fume hood to avoid inhalation.
  • Avoid prolonged exposure to light and moisture to maintain stability [].
  • Dispose of waste according to institutional guidelines for hazardous materials.

  • Amine Reaction: The NHS ester group reacts with primary amines to form stable amide bonds, facilitating the attachment of proteins or other biomolecules.
  • Azide Activation: Upon exposure to UV light (approximately 320 nm), the nitrophenyl azide undergoes photolysis, generating a reactive nitrene that can insert into C-H bonds of nearby molecules, enabling covalent crosslinking .

These reactions are essential for applications in proteomics and bioconjugation.

Anb-nos exhibits significant biological activity primarily through its role as a crosslinker. It is utilized in various biochemical assays to study protein interactions and dynamics. The ability to form stable covalent bonds with proteins allows researchers to investigate complex biological systems and cellular processes. Additionally, the photoactivatable nature of Anb-nos enhances its utility in live-cell imaging and tracking protein interactions in real time .

The synthesis of Anb-nos typically involves the following steps:

  • Formation of NHS Ester: N-hydroxysuccinimide is reacted with 5-azido-2-nitrobenzoic acid under appropriate conditions to form the NHS ester.
  • Purification: The product is purified through recrystallization or chromatography techniques to isolate high-purity Anb-nos.
  • Characterization: The final compound is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity .

Anb-nos has diverse applications in various fields:

  • Protein Crosslinking: Used extensively in proteomics for studying protein-protein interactions.
  • Bioconjugation: Facilitates the attachment of biomolecules for diagnostic or therapeutic purposes.
  • Live Cell Imaging: Its photoactivatable properties allow for the real-time observation of molecular interactions within living cells.
  • Drug Development: Employed in the design of targeted therapies by linking drugs to specific proteins .

Interaction studies involving Anb-nos focus on its ability to form stable complexes with proteins. Researchers utilize this compound to probe protein interactions within complex biological systems. By crosslinking proteins, scientists can map interaction networks, identify binding partners, and elucidate functional relationships among biomolecules. These studies are crucial for understanding cellular mechanisms and developing new therapeutic strategies .

Several compounds share structural features or functional roles with Anb-nos. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
N-HydroxysuccinimideContains NHS ester groupCommonly used for bioconjugation but lacks azide functionality
Sulfo-NHS-LC-BiotinBiotinylated NHS esterProvides additional affinity for streptavidin; used in labeling
4-Azidobenzoic AcidContains azide groupPrimarily used for photo-crosslinking but lacks amine-reactive functionality
Maleimide CrosslinkersContains maleimide groupReacts specifically with thiols; different reactivity profile

Anb-nos stands out due to its combination of both NHS ester and azide functionalities, allowing versatile applications in protein chemistry that other compounds may not offer .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.7

Exact Mass

305.0396

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

60117-35-3

Wikipedia

N-Hydroxysuccinimidyl-5-azido-2-nitrobenzoate

Dates

Modify: 2023-08-15
1: Mehravi B, Ahmadi M, Amanlou M, Mostaar A, Ardestani MS, Ghalandarlaki N. Conjugation of glucosamine with Gd3+-based nanoporous silica using a heterobifunctional ANB-NOS crosslinker for imaging of cancer cells. Int J Nanomedicine. 2013;8:3383-94. doi: 10.2147/IJN.S44829. Epub 2013 Sep 24. PubMed PMID: 24101868; PubMed Central PMCID: PMC3790884.

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